3-(2-Methylpyrimidin-4-yl)benzonitrile
Description
3-(2-Methylpyrimidin-4-yl)benzonitrile is a heteroaromatic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and directly linked to a benzonitrile moiety at the 4-position. Its molecular formula is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol. This compound is hypothesized to serve as a key intermediate in pharmaceutical and materials chemistry due to its structural versatility .
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-9-14-6-5-12(15-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWITJXSKDNKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424692 | |
| Record name | 3-(2-methylpyrimidin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879072-98-7 | |
| Record name | 3-(2-methylpyrimidin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrimidin-4-yl)benzonitrile typically involves the nucleophilic substitution of a halogenated pyrimidine derivative with a benzonitrile precursor. One common method involves the reaction of 4-chloropyrimidine with 3-cyanobenzylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or aldehydes .
Scientific Research Applications
3-(2-Methylpyrimidin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with biological processes at the molecular level. This can lead to the inhibition of enzyme activity or disruption of cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The following table summarizes critical differences between 3-(2-Methylpyrimidin-4-yl)benzonitrile and related compounds:
Key Observations:
Substituent Effects on Pyrimidine: The 2-methyl group in the target compound enhances lipophilicity compared to the 2,6-dichloro substituents in the dichloropyrimidine analogue . This difference may influence bioavailability in drug design. Direct attachment of the benzonitrile group (vs.
Heterocyclic Diversity: The pyrido[3,4-d]pyrimidin-4(3H)-one core in ’s compound introduces a fused ring system, increasing rigidity and π-conjugation, which is critical for anticancer activity . The OLED-oriented compound in incorporates carbazole and phenoxazine moieties, enabling thermally activated delayed fluorescence (TADF) for energy-efficient displays .
Biological Activity
Overview
3-(2-Methylpyrimidin-4-yl)benzonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H9N3
- Molecular Weight : 195.22 g/mol
- CAS Number : 879072-98-7
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:
- Reaction of 4-chloropyrimidine with 3-cyanobenzylamine under basic conditions.
- Use of continuous flow reactors for optimized large-scale production.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value : 15 µM after 48 hours of exposure.
- Induction of apoptosis as confirmed by flow cytometry analysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
- DNA Interaction : The pyrimidine ring structure allows it to mimic nucleic acids, potentially interfering with DNA replication and transcription processes.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Varies (See above) | 15 µM (MCF-7) |
| 4-(2-Methylpyrimidin-4-yl)benzonitrile | Higher MIC values reported | IC50 not specified |
| 2-(2-Methylpyrimidin-4-yl)benzonitrile | Moderate activity observed | IC50 > 20 µM |
Future Directions
Ongoing research aims to further elucidate the pharmacological potential of this compound. Future studies will focus on:
- Structure-activity relationship (SAR) analyses to optimize biological activity.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
